What are the chemical properties of 1-(3-Bromopropoxy)-3-methoxybenzene?
What are the chemical properties of 1-(3-Bromopropoxy)-3-methoxybenzene?
1-(3-Bromopropoxy)-3-methoxybenzene: A Definitive Guide to Synthesis, Physicochemical Profiling, and API Integration
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 1-(3-Bromopropoxy)-3-methoxybenzene (CAS: 3245-40-7) is a highly versatile electrophilic alkylating agent. Featuring a stable electron-rich 3-methoxyphenyl ether moiety coupled with a reactive terminal alkyl bromide, this compound serves as a critical intermediate for synthesizing complex pharmacophores, particularly those targeting central nervous system (CNS) receptors and integrated stress response (ISR) kinase pathways[1].
As a Senior Application Scientist, I have designed this technical guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its synthetic methodologies, explore its physicochemical properties, and establish self-validating protocols for its integration into downstream active pharmaceutical ingredient (API) development.
Physicochemical Profiling
Understanding the physical and chemical parameters of 1-(3-Bromopropoxy)-3-methoxybenzene is essential for predicting its behavior in organic solvents, its reactivity profile, and its purification requirements. The table below consolidates its core quantitative data derived from computational and experimental databases[2].
| Property | Value | Source |
| IUPAC Name | 1-(3-bromopropoxy)-3-methoxybenzene | [2] |
| CAS Number | 3245-40-7 | [2], |
| Molecular Formula | C10H13BrO2 | [2], |
| Molecular Weight | 245.11 g/mol | [2] |
| XLogP3 (Lipophilicity) | 3.3 | [2] |
| Topological Polar Surface Area | 18.5 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
| Complexity Score | 130 | [2] |
Mechanistic Synthesis: The Williamson Etherification
The standard industrial and laboratory-scale synthesis of 1-(3-Bromopropoxy)-3-methoxybenzene relies on the Williamson ether synthesis. This involves the SN2 displacement of a bromide leaving group on 1,3-dibromopropane by the phenoxide anion of 3-methoxyphenol[3].
Causality in Experimental Design: A common pitfall in this synthesis is the formation of the symmetrical dimer, 1,3-bis(3-methoxyphenoxy)propane. To rigorously suppress this side reaction, we employ a large stoichiometric excess (typically 3.0 equivalents) of 1,3-dibromopropane. Furthermore, anhydrous potassium carbonate (K₂CO₃) is selected as the base over stronger hydrides (e.g., NaH). K₂CO₃ provides a mild, heterogeneous deprotonation environment that minimizes the baseline degradation of the alkyl halide while efficiently driving the formation of the phenoxide nucleophile.
Figure 1: Williamson etherification workflow for 1-(3-Bromopropoxy)-3-methoxybenzene.
Step-by-Step Synthetic Protocol
To ensure a self-validating system, this protocol integrates in-process controls (IPC) to verify reaction progress before proceeding to the next stage[1].
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Deprotonation : Charge a dry, argon-purged round-bottom flask with 3-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of phenol). Stir at 25 °C for 30 minutes to ensure complete phenoxide formation.
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Electrophile Addition : Cool the reaction mixture to 0 °C. Add 1,3-dibromopropane (3.0 eq) dropwise via an addition funnel over 15 minutes to control the exotherm and maintain a local excess of the electrophile.
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Alkylation : Elevate the temperature to 60 °C. Stir for 4–6 hours.
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In-Process Control (IPC) : Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1) or HPLC. Proceed only when the 3-methoxyphenol peak is <2% AUC.
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Workup : Cool the mixture to room temperature. Dilute with deionized water (50 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (3 x 50 mL)[1].
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Washing & Drying : Wash the combined organic layers with cold water (3 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
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Purification : Remove excess 1,3-dibromopropane via vacuum distillation (bp ~167 °C at 760 mmHg) or silica gel flash chromatography to yield the pure product as a clear to pale-yellow oil.
Reactivity Profile & Downstream API Applications
The terminal bromide of 1-(3-Bromopropoxy)-3-methoxybenzene is primed for nucleophilic substitution. In medicinal chemistry, this compound is frequently reacted with secondary amines (e.g., piperazines or piperidines) to generate tertiary amine scaffolds. These scaffolds are ubiquitous in psychotropic drugs, antihistamines, and targeted kinase inhibitors (such as PERK inhibitors modulating the ATF4 pathway)[1].
Figure 2: Downstream nucleophilic substitution pathway for API scaffold generation.
Analytical Validation & Quality Control
A protocol is only as reliable as its analytical validation. To confirm the structural integrity and purity of the synthesized 1-(3-Bromopropoxy)-3-methoxybenzene, the following self-validating QC panel must be executed:
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¹H NMR (400 MHz, CDCl₃) : Look for the diagnostic triplet at ~3.5 ppm integrating to 2 protons (CH₂-Br), a triplet at ~4.0 ppm (O-CH₂), and a multiplet at ~2.3 ppm for the central methylene protons. The methoxy group should appear as a sharp singlet at ~3.8 ppm.
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LC-MS (APCI+) : While the compound may not ionize efficiently in standard ESI+ due to the lack of basic nitrogen, Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the isotopic pattern of the brominated molecular ion [M+H]⁺ at m/z 245 and 247 (1:1 ratio, characteristic of a single bromine atom)[2].
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HPLC (Reverse Phase) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Purity must exceed 98% AUC before deployment in downstream API synthesis.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10955816, 1-(3-Bromopropoxy)-3-methoxybenzene." PubChem. URL:[Link]
- Google Patents. "KR20190015748A - Chemical compounds as ATF4 pathway inhibitors." Google Patents.
